molecular formula C10H19NO3 B8739161 ethyl 4-morpholinobutanoate CAS No. 88217-57-6

ethyl 4-morpholinobutanoate

Cat. No.: B8739161
CAS No.: 88217-57-6
M. Wt: 201.26 g/mol
InChI Key: UTMWNSLNGASJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-morpholinobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a morpholine ring attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 4-morpholinobutanoate can be synthesized through a multi-step process involving the reaction of morpholine with butanoic acid derivatives. One common method involves the esterification of 4-(morpholin-4-yl)butanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(morpholin-4-YL)butanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-morpholinobutanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the morpholine ring under basic conditions.

Major Products Formed

    Oxidation: 4-(morpholin-4-yl)butanoic acid.

    Reduction: 4-(morpholin-4-yl)butanol.

    Substitution: Various substituted morpholine derivatives, depending on the nucleophile used.

Scientific Research Applications

ethyl 4-morpholinobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-(morpholin-4-YL)butanoate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active morpholine derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

ethyl 4-morpholinobutanoate can be compared with other similar compounds, such as:

    Methyl 4-(morpholin-4-yl)butanoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(piperidin-4-yl)butanoate: Contains a piperidine ring instead of a morpholine ring.

    Ethyl 4-(thiomorpholin-4-yl)butanoate: Contains a thiomorpholine ring, where the oxygen atom in morpholine is replaced by sulfur.

The uniqueness of ethyl 4-(morpholin-4-YL)butanoate lies in its specific morpholine ring structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

88217-57-6

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 4-morpholin-4-ylbutanoate

InChI

InChI=1S/C10H19NO3/c1-2-14-10(12)4-3-5-11-6-8-13-9-7-11/h2-9H2,1H3

InChI Key

UTMWNSLNGASJOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1CCOCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-bromobutyrate (681 mg) in MeCN (5.0 mL) was treated with morpholine (0.61 mL) at rt. The reaction mixture was heated to 80° C. for 3 h and cooled down to rt. It was concentrated under reduced pressure, diluted with EA and the org. layer was washed with water and brine, dried over MgSO4, filtered and concentrated under reduced pressure. The title compound was obtained, without additional purification, as a yellow oil (643 mg; 96% yield).
Quantity
681 mg
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
96%

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